1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine

c-Met kinase inhibitor pyrazolopyridine scaffold regiochemistry SAR

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 794451-94-8) is a heterocyclic small molecule (C₈H₁₀F₃N₃, MW 205.18) belonging to the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine family. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds targeting diverse protein classes including tyrosine kinases (c-Met, ERK2), nuclear receptors (RORγt), G-protein coupled receptors (CB₁), and monoamine transporters (serotonin reuptake).

Molecular Formula C8H10F3N3
Molecular Weight 205.18 g/mol
CAS No. 794451-94-8
Cat. No. B1419467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine
CAS794451-94-8
Molecular FormulaC8H10F3N3
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCN1C2=C(CNCC2)C(=N1)C(F)(F)F
InChIInChI=1S/C8H10F3N3/c1-14-6-2-3-12-4-5(6)7(13-14)8(9,10)11/h12H,2-4H2,1H3
InChIKeyWVQJXLTUCZSZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 794451-94-8): A Privileged Tetrahydropyrazolopyridine Scaffold for Kinase and Nuclear Receptor Drug Discovery


1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 794451-94-8) is a heterocyclic small molecule (C₈H₁₀F₃N₃, MW 205.18) belonging to the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine family . This scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds targeting diverse protein classes including tyrosine kinases (c-Met, ERK2), nuclear receptors (RORγt), G-protein coupled receptors (CB₁), and monoamine transporters (serotonin reuptake) [1][2]. The compound features a saturated piperidine ring fused to a pyrazole bearing a 1-methyl substituent and a 3-trifluoromethyl group, yielding a compact, lipophilic building block with a free secondary amine at the 5-position available for further derivatization .

Why 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Cannot Be Replaced by a Generic Pyrazolopyridine Analog


The pyrazolopyridine scaffold exists in multiple regioisomeric forms (e.g., [4,3-c] vs. [3,4-c]), and each substitution pattern profoundly alters downstream biological activity. The [4,3-c] regioisomer embodied by CAS 794451-94-8 is extensively validated across kinase, nuclear receptor, and GPCR-targeted programs, whereas the [3,4-c] congener (CAS 794451-98-2) lacks comparable patent and literature precedent [1]. The 3-trifluoromethyl group confers enhanced metabolic stability and target-binding affinity through increased lipophilicity and altered electronic properties—effects that are not recapitulated by 3-methyl, 3-H, or 3-aryl analogs [2]. Simultaneously, the 1-methyl substitution blocks a hydrogen bond donor (N-H) present on the unsubstituted scaffold (CAS 410544-19-3), reducing the total HBD count from 1 to 0 and improving membrane permeability . Substituting this building block with a close analog in a synthetic sequence—even one differing by a single methyl or regioisomeric shift—risks altering potency, selectivity, and pharmacokinetic properties of the final elaborated molecule in ways that are not predictable a priori.

Quantitative Differentiation Evidence for 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: How It Compares to Closest Analogs


Regiochemical Scaffold Validation: [4,3-c] vs. [3,4-c] Pyrazolopyridine in c-Met Kinase Inhibition

The [4,3-c] tetrahydropyrazolopyridine scaffold has been directly validated in a c-Met kinase inhibitor program where structure-based design yielded compound 8c with an IC₅₀ of 68 nM against c-Met kinase and >50-fold selectivity over other tyrosine kinases tested [1]. In contrast, the [3,4-c] regioisomer (CAS 794451-98-2 for the 1-methyl-3-trifluoromethyl variant) has no comparable c-Met inhibition data reported in the primary literature. This asymmetry in target validation is significant because c-Met is a clinically pursued oncology target; the [4,3-c] geometry orients the 5-position secondary amine vector in a manner compatible with ATP-binding site engagement, whereas the [3,4-c] geometry presents a different exit vector that may not support the same binding mode [1].

c-Met kinase inhibitor pyrazolopyridine scaffold regiochemistry SAR

Building Block Utility in Sub-Nanomolar RORγt Inhibitors: Comparative Potency Within a Single Patent Series

In US Patent US10221142 (Merck Sharp & Dohme), CAS 794451-94-8 was employed as the 5-position amide coupling partner in Example 21R, yielding (R or S)-4-(1-(2-chloro-6-(1-(trifluoromethyl)cyclopropyl)benzoyl)-6-(1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-5-carbonyl)-4,5,6,7-tetrahydro-1H-indazol-3-yl)-3-fluorobenzoic acid, which demonstrated an IC₅₀ of 0.900 nM against RORγt in a TR-FRET biochemical assay [1][2]. Within the same patent and identical assay format, alternative building block choices produced variable potencies: Example 9A (IC₅₀ = 1.60 nM), Example 15A-A/B (IC₅₀ = 4.40 nM), and Example 21KK (IC₅₀ = 0.600 nM) [3][4]. The building block used in Example 21R thus participates in a structure that achieves sub-nanomolar potency, and its unique combination of 1-methyl and 3-trifluoromethyl substituents contributes to the overall molecular recognition event.

RORgammaT inverse agonist nuclear receptor building block SAR

Hydrogen Bond Donor Count and CNS Drug-Likeness: Differentiation from the N-Unsubstituted Parent Scaffold

The 1-methyl substitution on CAS 794451-94-8 eliminates the pyrazole N-H hydrogen bond donor present on the unsubstituted parent scaffold 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 410544-19-3). This reduces the hydrogen bond donor count from 1 to 0 (free base) . In CNS drug design, a total HBD count ≤ 1 is correlated with improved brain penetration; the rule-of-three for CNS lead-like compounds specifically limits HBD to ≤3, and empirical analyses show that reducing HBD count from 1 to 0 can measurably improve passive membrane permeability in PAMPA and Caco-2 assays [1]. The N-unsubstituted scaffold (CAS 410544-19-3, MW 123.16) is a smaller, more polar starting material, but its exposed N-H can participate in undesired hydrogen bonding networks, potentially increasing off-target promiscuity and reducing the ligand efficiency of final compounds [1].

physicochemical property CNS drug design hydrogen bond donor

Trifluoromethyl Metabolic Stability Advantage: Supporting Evidence from Fluorinated Pyrazolopyridine Literature

The introduction of a trifluoromethyl group at the 3-position of the pyrazole ring is well-established in medicinal chemistry to confer resistance to oxidative metabolism, particularly by cytochrome P450 enzymes [1]. In the pyrazolo[4,3-c]pyridine series specifically, the Beilstein Journal of Organic Chemistry review notes that fluorine incorporation 'frequently leads to higher metabolic stability and can modulate some physicochemical properties such as basicity or lipophilicity' and 'often results in an increase of the binding affinity of drug molecules to the target protein' [2]. The 3-CF₃ substituent in CAS 794451-94-8 is thus expected to provide greater metabolic stability than the corresponding 3-H analog (4,5,6,7-tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridine) or 3-CH₃ analog; the 3-CF₃ group also increases lipophilicity by approximately +1.0 logP unit relative to 3-CH₃, enhancing target-binding potential [1][2].

metabolic stability trifluoromethyl CYP450 resistance

Multi-Target Scaffold Validation: CB₁, TNF-α, and ERK2 Compared Across Independent Programs

The tetrahydropyrazolo[4,3-c]pyridine scaffold has been independently validated in three distinct target classes: (1) CB₁ receptor inverse agonism—compound 8a achieved IC₅₀ = 49.6 nM with in vivo efficacy (ED₅₀ = 23.8 mg/kg in chronic constriction injury model) [1]; (2) ERK2 kinase inhibition—fragment-based optimization yielded ligand-efficient inhibitors with co-crystal structures confirming ATP-binding site engagement (PDB: 5BUE, 5BUI, 5BUJ; resolution 1.85–2.4 Å) [2]; (3) TNF-α inhibition—the same CB₁-active compound 8a achieved 86.4% TNF-α inhibition at 100 mg/kg [1]. By contrast, the [3,4-c] scaffold has limited multi-target precedent: a BindingDB entry for a [3,4-c] derivative shows an IC₅₀ of 32,000 nM against an unspecified protease target [3], representing a >650-fold weaker activity than the [4,3-c] scaffold's best-reported potencies.

CB1 inverse agonist ERK2 kinase inhibitor multi-target scaffold

Optimal Procurement and Research Application Scenarios for 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 794451-94-8)


RORγt Inhibitor Lead Optimization: Building Block for Sub-Nanomolar Nuclear Receptor Modulators

As demonstrated in US10221142, this building block can be directly coupled via its 5-position secondary amine to generate RORγt inverse agonists with sub-nanomolar potency (IC₅₀ = 0.900 nM for Example 21R) [1]. Procurement of this specific building block enables access to the same chemical space explored in the Merck patent series, where alternative building blocks produced 1.78- to 4.89-fold weaker inhibitors. The pre-installed 1-methyl-3-trifluoromethyl substitution pattern eliminates two synthetic steps (N-methylation and trifluoromethyl introduction) compared to starting from the unsubstituted scaffold, and the free secondary amine permits direct amide coupling, reductive amination, or sulfonylation without requiring protecting group manipulation [1][2].

Kinase-Focused Library Synthesis: Privileged Scaffold for ATP-Binding Site Engagement

The tetrahydropyrazolo[4,3-c]pyridine core has yielded potent inhibitors of c-Met (IC₅₀ = 68 nM, >50-fold selective), ERK2 (co-crystal structures at 1.85 Å resolution), and has been described as an ATP-competitive kinase hinge-binding motif [3][4]. The 5-position amine provides a versatile vector for introducing diversity elements that explore the solvent-exposed region, ribose pocket, and hydrophobic back pocket of kinase active sites. Procurement of CAS 794451-94-8 as a core scaffold for parallel library synthesis allows systematic exploration of kinase selectivity space with a scaffold that has demonstrated consistent target engagement across the kinome [3][4].

CNS Drug Discovery Programs: Low-HBD Building Block for Blood-Brain Barrier Penetration

With zero hydrogen bond donors (free base), a moderate molecular weight (205.18 Da), and enhanced lipophilicity from the CF₃ group, this building block aligns with CNS lead-like property guidelines [5]. Its application is supported by the CB₁ inverse agonist program that achieved in vivo efficacy in rodent neuropathic pain models (ED₅₀ = 23.8 mg/kg in chronic constriction injury) using related tetrahydropyrazolo[4,3-c]pyridine derivatives [6]. The building block's physicochemical profile favors passive BBB penetration, and the CF₃ group reduces oxidative metabolism, potentially improving CNS half-life relative to non-fluorinated analogs [5][6].

Anti-Inflammatory Drug Discovery: Multi-Mechanism Scaffold for TNF-α and RORγt Pathways

The tetrahydropyrazolo[4,3-c]pyridine scaffold has demonstrated dual anti-inflammatory mechanisms: CB₁-mediated TNF-α suppression (86.4% inhibition at 100 mg/kg) and direct RORγt antagonism (IC₅₀ = 0.9 nM for elaborated derivatives incorporating this building block) [1][6]. Procuring CAS 794451-94-8 enables medicinal chemistry teams to explore both pathways from a single synthetic intermediate, potentially yielding compounds with synergistic anti-inflammatory activity relevant to autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease [1][6].

Quote Request

Request a Quote for 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.